molecular formula C18H20N4O B5764095 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide

3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide

Cat. No. B5764095
M. Wt: 308.4 g/mol
InChI Key: ISCYUFUYUPJWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide, also known as MBT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBT belongs to the class of benzotriazole derivatives and is known for its unique properties, such as its ability to absorb ultraviolet (UV) radiation and its high thermal stability.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide is based on its ability to absorb UV radiation. When 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide absorbs UV radiation, it undergoes a photochemical reaction that results in the formation of a stable radical species. This radical species can then react with other molecules, such as oxygen and water, to prevent the degradation of polymers or the corrosion of metals.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide. However, some studies have suggested that 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide may have antioxidant properties and may be effective in preventing oxidative stress-induced damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide is its high thermal stability, which makes it suitable for use in high-temperature applications. 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide is also highly effective in protecting polymers from UV radiation-induced degradation and metals from corrosion. However, one of the limitations of 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide is its limited solubility in water, which can make it difficult to incorporate into aqueous systems.

Future Directions

There are several future directions for research on 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide. One possible direction is to investigate the potential use of 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide as a drug delivery system. Another possible direction is to explore the use of 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide in the development of new materials, such as nanocomposites. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide involves the reaction of 4-methylphenylhydrazine with 3-methylbutanoyl chloride in the presence of triethylamine. The resulting product is then reacted with 5-amino-1H-benzotriazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide. The yield of 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide is typically around 70-80%, and the purity can be improved through recrystallization.

Scientific Research Applications

3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide has been extensively studied for its potential applications in various fields, including UV stabilizers, corrosion inhibitors, and polymer additives. In the field of UV stabilizers, 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide has been shown to be highly effective in protecting polymers from UV radiation-induced degradation. In the field of corrosion inhibitors, 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide has been shown to be effective in protecting metals from corrosion. In the field of polymer additives, 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide has been shown to improve the mechanical properties and thermal stability of polymers.

properties

IUPAC Name

3-methyl-N-[2-(4-methylphenyl)benzotriazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-12(2)10-18(23)19-14-6-9-16-17(11-14)21-22(20-16)15-7-4-13(3)5-8-15/h4-9,11-12H,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCYUFUYUPJWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]butanamide

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